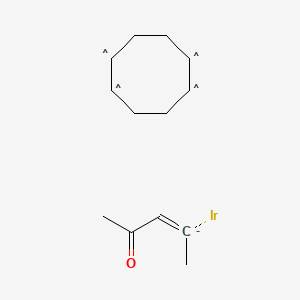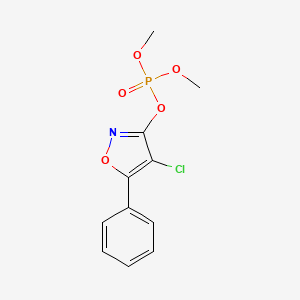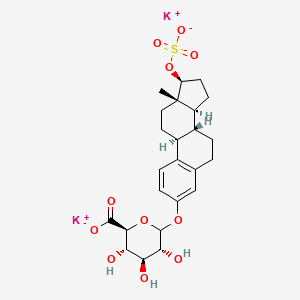
Disodium alpha,alpha'-dihydroxy-beta,beta'-dioxo-4,4'-biphenyldiethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Biphenyldiethanesulfonic acid, alpha,alpha’-dihydroxy-beta,beta’-dioxo-, disodium salt is a complex organic compound known for its unique chemical structure and properties. It is commonly used in various scientific research applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Biphenyldiethanesulfonic acid, alpha,alpha’-dihydroxy-beta,beta’-dioxo-, disodium salt typically involves the sulfonation of biphenyl compounds followed by the introduction of hydroxy and oxo groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves multiple steps, including purification and crystallization, to achieve the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be used in further chemical synthesis or applications.
Applications De Recherche Scientifique
4,4’-Biphenyldiethanesulfonic acid, alpha,alpha’-dihydroxy-beta,beta’-dioxo-, disodium salt is used in:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In biochemical assays and as a probe for studying enzyme activities.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Biphenyldisulfonic acid
- 4,4’-Biphenyldiethanesulfonic acid
Uniqueness
4,4’-Biphenyldiethanesulfonic acid, alpha,alpha’-dihydroxy-beta,beta’-dioxo-, disodium salt is unique due to its combination of sulfonic acid, hydroxy, and oxo groups, which confer distinct chemical and physical properties compared to similar compounds.
Propriétés
Numéro CAS |
2983-60-0 |
|---|---|
Formule moléculaire |
C16H12Na2O10S2 |
Poids moléculaire |
474.4 g/mol |
Nom IUPAC |
disodium;1-hydroxy-2-[4-[4-(2-hydroxy-2-sulfonatoacetyl)phenyl]phenyl]-2-oxoethanesulfonate |
InChI |
InChI=1S/C16H14O10S2.2Na/c17-13(15(19)27(21,22)23)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(18)16(20)28(24,25)26;;/h1-8,15-16,19-20H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
Clé InChI |
QUKRUARISYJGLA-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)C(O)S(=O)(=O)[O-])C(=O)C(O)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


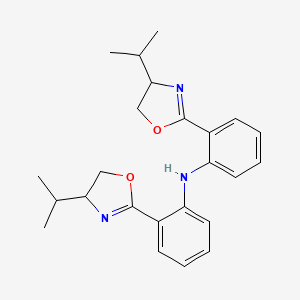
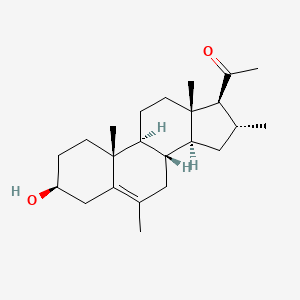
![calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B13821942.png)
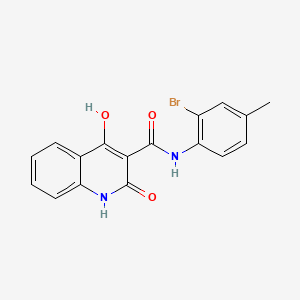
![Cyanamide, [14C]](/img/structure/B13821953.png)
![Ethyl 5-[(3R)-3,4-dihydroxybutyl]thiophene-2-carboxylate](/img/structure/B13821956.png)
![Benzyl [(5-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B13821969.png)
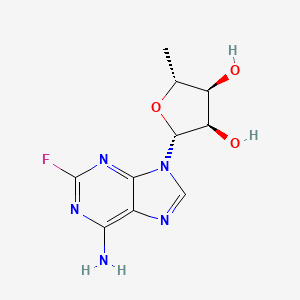
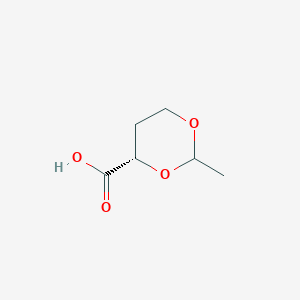
![[1,2,5]Oxadiazolo[3,4-b]pyrazino[2,3-e]pyrazine,1,3,6,7-tetrahydro-(9CI)](/img/structure/B13821994.png)
